molecular formula C6H8N2O2 B1282059 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone CAS No. 80196-64-1

1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Cat. No. B1282059
CAS RN: 80196-64-1
M. Wt: 140.14 g/mol
InChI Key: XKFDUYKXNYZXQR-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is a compound that features the 1,2,4-oxadiazole ring, a heterocyclic moiety known for its presence in various bioactive molecules. The oxadiazole ring is a five-membered structure containing two nitrogen atoms and one oxygen atom. This particular compound has a methyl group attached to the third position of the oxadiazole ring and an acetone moiety at the first position, which may contribute to its chemical reactivity and potential applications in synthetic chemistry.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, a new approach to synthesize 1,3,4-oxadiazoles involves the direct annulation of hydrazides with methyl ketones, which includes an oxidative C-C bond cleavage facilitated by K2CO3 as a base . Another method for synthesizing oxadiazoles from chiral N-protected α-amino acids and amidoximes uses microwave irradiation in an acetone-water solvent system, providing an eco-friendly approach . Although these methods do not directly describe the synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, they offer insights into the possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be characterized by various spectroscopic techniques. For example, the crystal structure of a related compound, methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate, reveals weak intermolecular C-H⋯O hydrogen bonds and C-H⋯π(arene) interactions . These interactions could also be relevant to the molecular structure of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, influencing its stability and reactivity.

Chemical Reactions Analysis

Oxadiazole derivatives participate in various chemical reactions. The 3-methyl-4H-[1,2,4]-oxadiazol-5-one has been used as a versatile synthon for protecting monosubstituted acetamidines, showing stability under acidic or basic conditions and reactivity towards mild reduction and alkaline hydrolysis . Additionally, the interconversion of different oxadiazole derivatives has been observed, indicating the potential for isoheterocyclic rearrangements . These findings suggest that 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone could also undergo various chemical transformations, making it a valuable compound in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be studied through acoustical studies, as demonstrated in binary liquid mixtures of some 1,3,4-oxadiazole derivatives with acetone . Parameters such as adiabatic compressibility, relaxation time, and internal pressure provide insights into the molecular interactions and associations in these mixtures. Although the study does not directly analyze 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, it suggests that similar investigations could be conducted to understand its physical and chemical behavior in solution.

Scientific Research Applications

Versatile Synthon for Protecting Acetamidines

1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone has been identified as a versatile protected acetamidine, useful in various synthetic sequences. Its potassium salt or neutral form demonstrates superiority in different synthetic reactions, such as alkylation and Michael addition. This compound shows stability to acid, base, and common organic synthesis reagents, yet allows mild reduction to free acetamidine (Moormann et al., 2004).

Antifungal Agent Synthesis

A series of derivatives of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone have been synthesized and shown to exhibit moderate to good antifungal activity. These compounds, characterized by various spectral methods, highlight the potential of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone in developing new antifungal agents (Shelke et al., 2014).

Isoheterocyclic Rearrangements

Research has also delved into the isoheterocyclic rearrangements involving 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, demonstrating its ability to undergo reversible processes under certain conditions. This offers insights into the compound's chemical behavior and potential applications in complex organic syntheses (Vivona et al., 1975).

Energetic Materials Research

There is significant interest in using 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone for the synthesis of energetic materials. Research has demonstrated its role in creating compounds with good detonation performance and specific impulses, suggesting applications in the field of explosives and propellants (Hermann et al., 2018).

Development of Heterocyclic Systems

The compound has been utilized in the development of new heterocyclic systems, such as substituted 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones. This showcases its utility in expanding the diversity of chemical structures for various applications (Kharchenko et al., 2009).

Insensitive Energetic Materials

Studies have been conducted on the synthesis of insensitive energetic materials based on 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. These materials have shown moderate thermal stabilities and insensitivity towards impact and friction, indicating potential for safer energetic materials (Yu et al., 2017).

Fluorescent Compound Synthesis

Research into fluorescent compounds has also incorporated 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. Novel fluorescent compounds with varied absorption spectra and fluorescence characteristics have been synthesized, showing potential in applications like sensors and imaging (Ho & Yao, 2009).

Safety And Hazards

While specific safety and hazard information for “1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone” is not available in the search results, it’s generally recommended to avoid dust formation, avoid breathing vapors, mist, or gas, and to take action without suitable protective clothing when handling similar chemical compounds .

Future Directions

Oxadiazoles, including “1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone”, have been the focus of many research studies due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing novel efficient and convenient methods for the synthesis of oxadiazoles with diverse periphery functionalities .

properties

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4(9)3-6-7-5(2)8-10-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFDUYKXNYZXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513863
Record name 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

CAS RN

80196-64-1
Record name 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80196-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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